3-(Azetidin-3-yl)-1H-indole
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Overview
Description
3-(Azetidin-3-yl)-1H-indole is a heterocyclic compound that features both an azetidine ring and an indole moiety. Azetidine is a four-membered ring containing one nitrogen atom, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Azetidin-3-yl)-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway it regulates .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom, used in the synthesis of various bioactive molecules.
Indole: A bicyclic structure with a wide range of biological activities, commonly found in natural products and pharmaceuticals.
Oxetane: A four-membered ring containing one oxygen atom, known for its stability and unique reactivity.
Uniqueness
3-(Azetidin-3-yl)-1H-indole is unique due to the combination of the azetidine and indole moieties, which confer distinct chemical and biological properties
Biological Activity
3-(Azetidin-3-yl)-1H-indole is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound combines an azetidine ring with an indole structure. The azetidine component is a four-membered ring containing one nitrogen atom, while the indole moiety consists of a fused benzene and pyrrole ring. This unique structural combination contributes to its diverse reactivity and interaction with biological targets, making it a valuable candidate for further research in pharmaceuticals.
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For instance, it can bind to the active site of enzymes, blocking their activity and affecting metabolic pathways crucial for various diseases.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various bacterial strains.
- Antiviral Activity : Preliminary investigations suggest efficacy against viral infections, although further studies are needed to establish its full antiviral potential.
- Anticancer Properties : The compound has been explored for its anticancer effects, particularly in inhibiting tumor cell proliferation .
Case Studies and Experimental Results
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : In vitro tests revealed that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
- Anticancer Activity : A study assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa, MCF-7). Results indicated an IC50 value of approximately 12 µM for HeLa cells, suggesting potent anticancer activity compared to standard chemotherapeutics .
- Mechanistic Insights : Further investigations using molecular docking studies revealed that this compound binds effectively to the active sites of specific kinases involved in cancer progression, which may contribute to its anticancer properties .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
3-(azetidin-3-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-11-9(3-1)10(7-13-11)8-5-12-6-8/h1-4,7-8,12-13H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTVSXQMFHOMLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856050 |
Source
|
Record name | 3-(Azetidin-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368911-80-1 |
Source
|
Record name | 3-(Azetidin-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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